(S)-(+)-2-Hydroxy-4-phthalimidobutyric Acid

Descripción

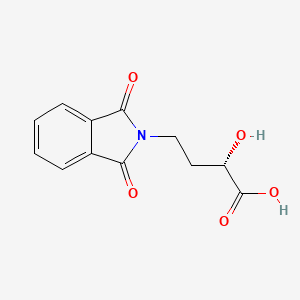

(S)-(+)-2-Hydroxy-4-phthalimidobutyric Acid (CAS: 48172-10-7) is a chiral carboxylic acid derivative characterized by a phthalimide group substituted at the fourth carbon and a hydroxyl group at the second carbon of the butanoic acid backbone. Its IUPAC name is (2S)-4-(1,3-dioxoisoindolin-2-yl)-2-hydroxybutanoic acid, with a molecular formula of C₁₂H₁₁NO₅ and a molecular weight of 249.22 g/mol . The compound exhibits stereochemical specificity due to the (S)-configuration at the hydroxyl-bearing carbon, making it valuable in asymmetric synthesis and pharmaceutical intermediates.

Key properties include:

- Solubility: Moderately soluble in polar organic solvents (e.g., DMSO, methanol) but poorly soluble in water due to the hydrophobic phthalimide moiety .

- Applications: Used as a chiral building block in drug development, particularly in synthesizing β-lactam antibiotics and enzyme inhibitors .

- Safety: May cause irritation to eyes, skin, and respiratory systems upon exposure .

Propiedades

IUPAC Name |

(2S)-4-(1,3-dioxoisoindol-2-yl)-2-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO5/c14-9(12(17)18)5-6-13-10(15)7-3-1-2-4-8(7)11(13)16/h1-4,9,14H,5-6H2,(H,17,18)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWDXODQRCDEZLN-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350835 | |

| Record name | (2S)-4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

48172-10-7 | |

| Record name | (2S)-4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(+)-2-Hydroxy-4-phthalimidobutyric Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Actividad Biológica

(S)-(+)-2-Hydroxy-4-phthalimidobutyric Acid, also known as phthalimidobutyric acid, is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and relevant research findings.

- IUPAC Name: this compound

- Molecular Formula: CHN\O

- CAS Number: 48172-10-7

- Molecular Weight: 219.21 g/mol

Research indicates that this compound acts through several mechanisms, primarily involving the modulation of metabolic pathways. It has been shown to influence the synthesis of neurotransmitters and has potential neuroprotective effects.

Pharmacological Effects

- Neuroprotection:

- Anti-inflammatory Activity:

- Antimicrobial Properties:

Neuroprotective Effects

In a study involving animal models of Parkinson's disease, this compound was administered to assess its neuroprotective effects. Results demonstrated a significant reduction in neuronal death and improvement in motor function compared to control groups .

Anti-inflammatory Response

A clinical trial evaluated the anti-inflammatory effects of the compound in patients with rheumatoid arthritis. The results showed a marked decrease in joint inflammation and pain levels after treatment with this compound .

Data Table of Biological Activities

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Overview : HPB plays a crucial role in the synthesis of pharmaceuticals, especially in drug development aimed at metabolic disorders. Its ability to modulate specific biochemical pathways enhances drug solubility and bioavailability.

Case Studies :

- Aminoglycoside Antibiotics : HPB has been utilized in the synthesis of aminoglycoside antibiotics. For instance, it is involved in the acylation process that leads to the formation of butirosin B, which exhibits significant antibacterial properties .

- Metabolic Disorders : Research indicates that HPB can influence metabolic pathways, making it a potential candidate for developing treatments for conditions like diabetes and obesity .

Agricultural Applications

Overview : In agriculture, HPB serves as a plant growth regulator, enhancing crop yield and resilience.

Key Benefits :

- Improved Growth Rates : Application of HPB has shown to increase the growth rates of various crops, leading to better harvests.

- Stress Resistance : HPB-treated plants exhibit enhanced resistance to environmental stressors such as drought and salinity .

Biochemical Research

Overview : HPB is widely used in biochemical research for studying enzyme inhibition and metabolic pathways.

Research Insights :

- Enzyme Inhibition Studies : Researchers employ HPB to investigate its effects on specific enzymes involved in metabolic processes. This research provides insights into potential therapeutic targets for drug development .

- Cellular Processes : Studies using HPB have revealed its role in modulating cellular processes, which could lead to advancements in understanding diseases at the molecular level .

Cosmetic Formulations

Overview : Due to its beneficial properties, HPB is incorporated into skincare products.

Applications in Cosmetics :

- Skin Health Promotion : HPB can enhance the efficacy of active ingredients in cosmetic formulations, contributing to improved skin health.

- Anti-Aging Effects : Its antioxidant properties make it a valuable ingredient in anti-aging products .

Analytical Chemistry

Overview : In analytical chemistry, HPB is utilized as a standard compound for various analytical techniques.

Applications :

- Quality Control : Laboratories use HPB to ensure accuracy and reliability in chemical analyses, particularly in pharmaceutical formulations.

- Calibration Standards : It serves as a calibration standard for chromatographic methods, aiding in the quantification of other compounds .

Comparación Con Compuestos Similares

Table 1: Key Structural and Functional Differences

| Compound Name | CAS Number | Substituents/Functional Groups | Molecular Formula | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|---|

| This compound | 48172-10-7 | -OH (C2), phthalimido (C4) | C₁₂H₁₁NO₅ | 249.22 | Chiral synthesis, β-lactams |

| (R)-2-Hydroxy-4-phenylbutyric Acid | Not provided | -OH (C2), phenyl (C4) | C₁₀H₁₂O₃ | 180.20 | NSAID intermediates |

| (S)-3-Aminobutyric acid hydrochloride | 58610-41-6 | -NH₃⁺ (C3), -Cl⁻ | C₄H₁₀ClNO₂ | 139.58 | Neurotransmitter analogs |

| (S)-(+)-2-Amino-4-bromobutyric Acid HBr | 15159-65-6 | -NH₃⁺ (C2), -Br (C4), -Br⁻ | C₄H₈BrNO₂ | 182.02 | Peptide modification |

| (S)-(+)-2-Hydroxy-3-methylbutyric Acid | 17407-55-5 | -OH (C2), methyl (C3) | C₅H₁₀O₃ | 118.13 | Flavoring agents, supplements |

Physicochemical Properties

- Solubility: The phthalimido group in the target compound reduces aqueous solubility compared to phenyl or methyl substituents . Amino and bromo derivatives exhibit higher solubility in polar solvents due to ionic interactions (e.g., hydrochloride or hydrobromide salts) .

- Reactivity :

Métodos De Preparación

Detailed Preparation Steps and Reaction Conditions

Preparation of (S)-4-Amino-2-Hydroxybutyric Acid Intermediate

| Step | Conditions and Details | Yield / Remarks |

|---|---|---|

| Starting Material | Pidolidone | Source: Fine Chemistry Industry 1997, CN Patent CN1066842 |

| Diazotization and Cyclization | Pidolidone undergoes diazotization, forming a lactone intermediate | Requires careful temperature control |

| Ammonolysis | Lactone reacts with ammonia to open the ring, forming an amide intermediate | - |

| Hoffman Degradation | Treatment with NaClO/NaOH at <0°C, maintaining pH >14, then warming to 50-55°C for 30 min | Yield of (S)-4-amino-2-sodium γ-hydroxybutyrate up to 73.6% (based on Pidolidone) |

| Ion Exchange Purification | Use of 1-3 stages of acidic ion exchange resin to isolate (S)-4-amino-2-hydroxybutyric acid | Purification critical for quality |

This intermediate is obtained as a sodium salt aqueous solution, which is often used directly in subsequent steps without isolation.

Condensation with Tetrahydrophthalic Anhydride

| Step | Conditions and Details | Yield / Remarks |

|---|---|---|

| Reagents | Purified (S)-4-amino-2-hydroxybutyric acid and tetrahydrophthalic anhydride | - |

| Reaction Medium | Molten state or reflux in toluene with triethylamine catalyst | - |

| Reaction Time | Typically 12 hours stirring after addition | - |

| Product Isolation | Direct use of reaction mixture in next step or crystallization after washing | Yield up to 75%, purity ~92% (normalization method) |

This condensation forms the phthalimide ring, yielding (S)-(+)-2-Hydroxy-4-phthalimidobutyric acid.

Alternative Preparation Route Using Phthaloyl Chloride

Another reported method involves direct reaction of 2-hydroxy-4-aminobutyric acid with phthaloyl chloride in the presence of an acid-binding agent and catalyst, followed by heating, washing, and recrystallization to afford the target compound. This method is noted for:

- Use of readily available raw materials.

- Fewer reagents and simpler steps.

- High yield and suitability for industrial-scale production.

Reaction Scheme Summary

| Step | Reaction Description | Key Reagents/Conditions | Yield / Purity |

|---|---|---|---|

| 1. Diazotization & Cyclization | Pidolidone → lactone intermediate | Diazotization reagents, controlled temp | - |

| 2. Ammonolysis | Lactone → amide intermediate | Ammonia | - |

| 3. Hoffman Degradation | Amide → (S)-4-amino-2-sodium γ-hydroxybutyrate | NaClO/NaOH, pH >14, temp <0°C then 50-55°C | ~73.6% (based on Pidolidone) |

| 4. Ion Exchange Purification | Isolation of (S)-4-amino-2-hydroxybutyric acid | Acidic ion exchange resin | High purity |

| 5. Condensation | (S)-4-amino-2-hydroxybutyric acid + tetrahydrophthalic anhydride | Reflux in toluene, triethylamine catalyst | ~75% yield, 92% purity |

Research Findings and Industrial Considerations

- The multi-step synthesis requires precise control of pH and temperature, especially during Hoffman degradation to avoid side reactions.

- Ion exchange resin purification is essential to achieve high purity of intermediates.

- The condensation step benefits from catalytic triethylamine and reflux conditions to maximize yield.

- Alternative methods using phthaloyl chloride offer simplified procedures with fewer reagents and are scalable for industrial production.

- The final product is a key intermediate in the synthesis of antibiotics such as plazomicin, underscoring the importance of high yield and purity.

Summary Table of Preparation Methods

| Method | Starting Material | Key Steps | Yield (%) | Purification | Industrial Suitability |

|---|---|---|---|---|---|

| Pidolidone Route | Pidolidone | Diazotization, cyclization, ammonolysis, Hoffman degradation, condensation | 73.6 (intermediate), 75 (final) | Ion exchange resin purification | High |

| L-Glutamic Acid Route | L-Glutamic acid | Diazotization, hydrolysis, aminolysis, Hoffman degradation, condensation | Similar to above | Similar | High |

| Phthaloyl Chloride Route | 2-Hydroxy-4-aminobutyric acid | Direct phthaloylation with phthaloyl chloride, heating, recrystallization | High | Crystallization | Suitable for scale-up |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (S)-(+)-2-Hydroxy-4-phthalimidobutyric Acid, and how can enantiomeric purity be ensured?

- Methodological Answer : The compound is typically synthesized via phthalimide protection of amino groups followed by hydroxylation. Enantiomeric purity is critical; methods include enzymatic resolution (e.g., lipase-mediated chiral separation) or asymmetric catalysis using chiral auxiliaries. Characterization via polarimetry, chiral HPLC (e.g., using a Chiralpak® column), and NMR with chiral shift reagents (e.g., Eu(hfc)) can confirm stereochemical integrity .

Q. What analytical techniques are recommended for structural confirmation of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : and NMR to identify functional groups (e.g., phthalimide carbonyl at ~170 ppm) and stereochemistry .

- X-ray crystallography : For absolute configuration determination, particularly when resolving ambiguities in chiral centers .

- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .

Q. How can impurities in this compound be identified and quantified?

- Methodological Answer : Impurities such as unreacted intermediates or diastereomers are analyzed using reversed-phase HPLC with UV detection (e.g., C18 column, 220 nm). Quantification follows pharmacopeial guidelines (e.g., ICH Q3A/B), with reference standards for spiking experiments .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing racemization during hydroxylation?

- Methodological Answer : Racemization is temperature- and solvent-dependent. Use low-temperature conditions (0–5°C) and aprotic solvents (e.g., THF or DMF). Catalytic asymmetric hydroxylation with Sharpless epoxidation-inspired protocols or biocatalysts (e.g., ketoreductases) improves stereoselectivity. Monitor reaction progress via in-situ FTIR or chiral HPLC .

Q. What strategies resolve contradictions in spectroscopic data (e.g., conflicting NMR assignments)?

- Methodological Answer : Contradictions may arise from solvent effects or dynamic processes (e.g., keto-enol tautomerism). Use:

- Variable-temperature NMR to identify dynamic equilibria.

- 2D NMR (COSY, HSQC, HMBC) for unambiguous assignment of coupled protons and carbons.

- Computational modeling (DFT or MD simulations) to predict chemical shifts and validate experimental data .

Q. How can computational methods predict the compound’s reactivity in drug conjugate synthesis?

- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) assess binding affinity to target enzymes. Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Solvation models (e.g., COSMO-RS) evaluate stability in biological matrices .

Q. What are the challenges in scaling up the synthesis while maintaining stereochemical fidelity?

- Methodological Answer : Scale-up introduces kinetic vs. thermodynamic control trade-offs. Use flow chemistry for precise temperature/residence time control. Implement PAT (Process Analytical Technology) tools like inline Raman spectroscopy for real-time monitoring of enantiomeric excess .

Data Contradiction & Validation

Q. How should researchers address discrepancies between theoretical and experimental melting points?

- Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Perform:

- DSC/TGA to characterize thermal behavior.

- PXRD to identify crystalline phases.

- Recrystallization in different solvents (e.g., ethanol vs. acetonitrile) to isolate pure polymorphs .

Q. What statistical approaches validate reproducibility in biological activity assays involving this compound?

- Methodological Answer : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare inter-batch variability. Bootstrap resampling assesses confidence intervals for IC values. Include positive/negative controls in each assay plate to normalize inter-experimental variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.